![molecular formula C11H14F3N3 B13614788 1-((4-Chloropyridin-3-yl)methyl)piperazine](/img/no-structure.png)
1-((4-Chloropyridin-3-yl)methyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((4-Chloropyridin-3-yl)methyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a chloropyridine moiety attached to a piperazine ring
Vorbereitungsmethoden
The synthesis of 1-((4-Chloropyridin-3-yl)methyl)piperazine can be achieved through several routes. One common method involves the reaction of 4-chloropyridine with piperazine in the presence of a suitable base. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-((4-Chloropyridin-3-yl)methyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding N-oxides or reduction to yield dechlorinated products.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-((4-Chloropyridin-3-yl)methyl)piperazine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, including potential drug candidates for treating neurological disorders and infectious diseases.
Biological Studies: The compound is employed in biological assays to study its effects on different biological targets, including enzymes and receptors.
Industrial Applications: It is used in the production of agrochemicals and other industrial chemicals due to its versatile reactivity.
Wirkmechanismus
The mechanism of action of 1-((4-Chloropyridin-3-yl)methyl)piperazine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-((4-Chloropyridin-3-yl)methyl)piperazine can be compared with other similar compounds, such as:
1-(3-Chloropyridin-2-yl)piperazine: Similar structure but with the chlorine atom at a different position on the pyridine ring.
1-(4-Chloropyridin-2-yl)piperazine: Another positional isomer with different reactivity and properties.
N-(4-Chloropyridin-3-yl)piperazine: A related compound with a different substitution pattern on the piperazine ring.
These comparisons highlight the uniqueness of this compound in terms of its reactivity, applications, and potential as a versatile building block in chemical synthesis.
Eigenschaften
Molekularformel |
C11H14F3N3 |
---|---|
Molekulargewicht |
245.24 g/mol |
IUPAC-Name |
1-[[2-(trifluoromethyl)pyridin-3-yl]methyl]piperazine |
InChI |
InChI=1S/C11H14F3N3/c12-11(13,14)10-9(2-1-3-16-10)8-17-6-4-15-5-7-17/h1-3,15H,4-8H2 |
InChI-Schlüssel |
UCMWBJUZTNXKPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)CC2=C(N=CC=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.